molecular formula C18H27NO2 B1668299 Caramiphen CAS No. 77-22-5

Caramiphen

カタログ番号 B1668299
CAS番号: 77-22-5
分子量: 289.4 g/mol
InChIキー: OFAIGZWCDGNZGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caramiphen is an anticholinergic drug used in the treatment of Parkinson’s disease . It is also used in combination with phenylpropanolamine as a cough suppressant and nasal decongestant to treat symptoms associated with respiratory illnesses such as cold, allergies, hay fever, and sinusitis .


Molecular Structure Analysis

Caramiphen has the molecular formula C18H27NO2 and a molar mass of 289.419 g/mol . The IUPAC name for Caramiphen is 2-(Diethylamino)ethyl 1-phenylcyclopentanecarboxylate . The InChI is InChI=1S/C18H27NO2/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3 .

科学的研究の応用

Caramiphen is a compound with a variety of scientific applications, particularly noted for its anticonvulsant properties. Here’s a comprehensive analysis of two unique applications of Caramiphen based on the available data:

Neuroprotection Against Soman-Induced Seizures

Scientific Field

Neuropharmacology

Application Summary

Caramiphen has been studied for its neuroprotective efficacy against behavioral seizures and neuropathology induced by the nerve agent soman, which is a potent organophosphate.

Methods of Application

In experimental studies, rats were administered caramiphen at either 30 or 60 minutes after treatment with soman. The researchers then assessed neuronal loss in the basolateral amygdala (BLA) and neuronal degeneration in various brain regions using design-based stereology and FluoroJade-C staining. Additionally, the effects of caramiphen on NMDA-, AMPA-, and GABA-evoked currents were studied in the BLA region of in vitro brain slices from untreated rats, using whole-cell recordings .

Results

Caramiphen suppressed behavioral seizures within 10 minutes and significantly reduced neuronal loss and degeneration in soman-exposed rats. It was observed that postsynaptic currents evoked by NMDA on BLA principal cells were reduced by caramiphen in a dose-dependent manner, while GABA-evoked currents were facilitated at lower concentrations but depressed at higher concentrations. AMPA-evoked currents were not affected .

Prophylactic Efficacy Against Organophosphate Poisoning

Scientific Field

Toxicology

Application Summary

Caramiphen’s efficacy has been extrapolated from animal studies to humans as a pretreatment combination with pyridostigmine to protect against organophosphate poisoning.

Methods of Application

The study involved pharmacokinetic studies at steady state to correlate caramiphen plasma concentrations with therapeutic effects. Large animals, such as dogs and monkeys, were used to determine the protective plasma concentration range against a lethal dose of sarin .

Results

Similar plasma concentrations of caramiphen (60–100 ng/ml) conferred adequate protection in both dogs and monkeys. This data, along with previous human data on plasma levels of caramiphen that do not lead to overt side effects (70–100 ng/ml), allowed for the extrapolation of expected human protection .

Treatment of Parkinson’s Disease

Scientific Field

Neurology

Application Summary

Caramiphen is used as an anticholinergic drug in the treatment of Parkinson’s disease, where it helps to control symptoms such as tremors and muscle stiffness.

Methods of Application

Caramiphen is administered orally, often in combination with other medications. Dosage and frequency depend on the severity of the symptoms and the patient’s response to the treatment.

Results

Patients have reported reduced tremors and improved motor function. However, side effects may include nausea, dizziness, and drowsiness .

Cough Suppressant and Nasal Decongestant

Scientific Field

Pharmacology

Application Summary

In combination with phenylpropanolamine, Caramiphen is used to treat symptoms associated with respiratory illnesses such as colds, allergies, hay fever, and sinusitis.

Methods of Application

Caramiphen is taken orally in the form of syrup or tablets. The standard dosage ranges from 10 to 20 mg, depending on the formulation and the severity of symptoms.

Results

Patients experience relief from coughing and nasal congestion. The effectiveness of Caramiphen as a decongestant helps improve breathing and comfort during respiratory illnesses .

Anticonvulsant Properties

Application Summary

Caramiphen has potent anticonvulsant properties and has been investigated for its efficacy against behavioral seizures and neuropathology induced by nerve agents like soman.

Methods of Application

In studies, rats were given Caramiphen after exposure to soman. Researchers then assessed neuronal loss and degeneration in various brain regions.

Results

Caramiphen provided partial protection against soman-induced seizures and neuropathology, even when administered 60 minutes after exposure .

Sigma-1 Receptor Binding

Scientific Field

Molecular Pharmacology

Application Summary

Caramiphen binds to the sigma-1 receptor, which is implicated in several neurological disorders and is a target for therapeutic intervention.

Methods of Application

Binding affinity studies are conducted using in vitro assays to determine the IC50 value of Caramiphen for the sigma-1 receptor.

Results

Caramiphen has been found to bind to the sigma-1 receptor with an IC50 value of 25 nM, indicating a high affinity and potential for therapeutic use .

Local Anesthetic Properties

Scientific Field

Anesthesiology

Application Summary

Caramiphen has been used to test its inhibitory effect on voltage-gated Na+ currents, which is indicative of its local anesthetic properties.

Methods of Application

The patch-clamp method is employed to measure the inhibitory effect of Caramiphen on voltage-gated Na+ currents.

Results

Caramiphen induces sensory block and displays less toxicity compared to bupivacaine. It has been shown to have an inhibitory effect on voltage-gated Na+ currents, which mediates its local anesthetic functionality .

Antidepressant Properties

Scientific Field

Psychopharmacology

Application Summary

Caramiphen has shown potential as an antidepressant, which may involve inhibition of G protein-coupled inwardly rectifying potassium channels (GIRK).

Methods of Application

Research involves in vitro assays to study the interaction of Caramiphen with GIRK channels and its subsequent effects on neurotransmission.

Results

The compound’s antidepressant properties may be attributed to its ability to inhibit GIRK channels, which play a role in regulating mood and emotional states .

将来の方向性

There are studies investigating the neuroprotective efficacy of Caramiphen against behavioral seizures and neuropathology induced by nerve agents . These studies provide a promising outlook on future development of subunit-specific GIRK modulators to regulate neuronal excitability in a brain region-specific manner .

特性

IUPAC Name

2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAIGZWCDGNZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022729
Record name Caramiphen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caramiphen

CAS RN

77-22-5
Record name Caramiphen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caramiphen [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caramiphen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11504
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Caramiphen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caramiphen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARAMIPHEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97J7NP0XJY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caramiphen
Reactant of Route 2
Reactant of Route 2
Caramiphen
Reactant of Route 3
Reactant of Route 3
Caramiphen
Reactant of Route 4
Reactant of Route 4
Caramiphen
Reactant of Route 5
Reactant of Route 5
Caramiphen
Reactant of Route 6
Reactant of Route 6
Caramiphen

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。